

Spectroscopic Profile of 2-(Chloromethyl)-2-ethyloxane: A Predictive and Comparative Analysis

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Compound of Interest

Compound Name: 2-(Chloromethyl)-2-ethyloxane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

In the landscape of pharmaceutical and materials science, the characterization of novel chemical entities is paramount. **2-(Chloromethyl)-2-ethyloxane**, a substituted tetrahydropyran, represents a potentially valuable building block in organic synthesis. However, a comprehensive public repository of its experimental spectroscopic data is currently unavailable. This technical guide addresses this gap by providing a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Chloromethyl)-2-ethyloxane**. By leveraging established spectroscopic principles, computational prediction tools, and comparative analysis with structurally analogous compounds, this document serves as a foundational reference for the identification and characterization of this molecule. The methodologies and interpretations presented herein are designed to guide researchers in their experimental work and to facilitate the seamless integration of this compound into drug discovery and development workflows.

Introduction

2-(Chloromethyl)-2-ethyloxane is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 2-position with both a chloromethyl and an ethyl group. The presence of the ether linkage, the alkyl chain, and the reactive chloromethyl group makes it a versatile intermediate for the synthesis of more complex molecules. The oxane ring is a common motif in many biologically active natural products and synthetic drugs, imparting favorable pharmacokinetic properties. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Given the potential utility of this compound, a thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and structural elucidation in various chemical transformations. This guide provides a predictive analysis of its ^1H NMR, ^{13}C NMR, IR, and MS spectra.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles and computational models. Experimental verification is required for confirmation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **2-(Chloromethyl)-2-ethyloxane** are numbered as follows:

Figure 1. Molecular structure and atom numbering of **2-(Chloromethyl)-2-ethyloxane**.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for Prediction:

The ^1H NMR chemical shifts for **2-(Chloromethyl)-2-ethyloxane** are predicted based on the principle of additivity of substituent effects and by comparison with known chemical shifts of substituted tetrahydropyrans.[1] The electronegativity of the oxygen and chlorine atoms, as well as the magnetic anisotropy of the C-O and C-Cl bonds, are the primary factors influencing the proton chemical shifts.[2] The splitting patterns are predicted using the n+1 rule, considering the number of adjacent non-equivalent protons. Computational software, often employing

machine learning algorithms or DFT calculations, can provide more precise predictions.^{[3][4][5]}
^[6]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Integration	Assignment
H7 (CH ₂ Cl)	3.55 - 3.70	Singlet (s)	2H	Methylene protons adjacent to chlorine
H6 (OCH ₂)	3.40 - 3.60	Multiplet (m)	2H	Methylene protons adjacent to ring oxygen
H8 (CH ₂ CH ₃)	1.60 - 1.80	Quartet (q)	2H	Methylene protons of the ethyl group
H3, H4, H5	1.40 - 1.70	Multiplet (m)	6H	Methylene protons of the oxane ring
H8' (CH ₂ CH ₃)	0.85 - 1.00	Triplet (t)	3H	Methyl protons of the ethyl group

Interpretation:

- H7 (CH₂Cl): The two protons on the chloromethyl group (C7) are expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent chlorine atom. They are predicted to appear as a singlet since there are no adjacent protons.
- H6 (OCH₂): The protons on C6, being adjacent to the electronegative oxygen atom of the ether linkage, will also be deshielded and are expected to appear downfield.
- H8 (CH₂CH₃): The methylene protons of the ethyl group (C8) will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

- H3, H4, H5: The remaining methylene protons on the tetrahydropyran ring are expected to have overlapping signals in the aliphatic region, resulting in a complex multiplet.
- H8' (CH₂CH₃): The methyl protons of the ethyl group will be the most upfield signal and will appear as a triplet due to coupling with the two protons of the adjacent methylene group.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for Prediction:

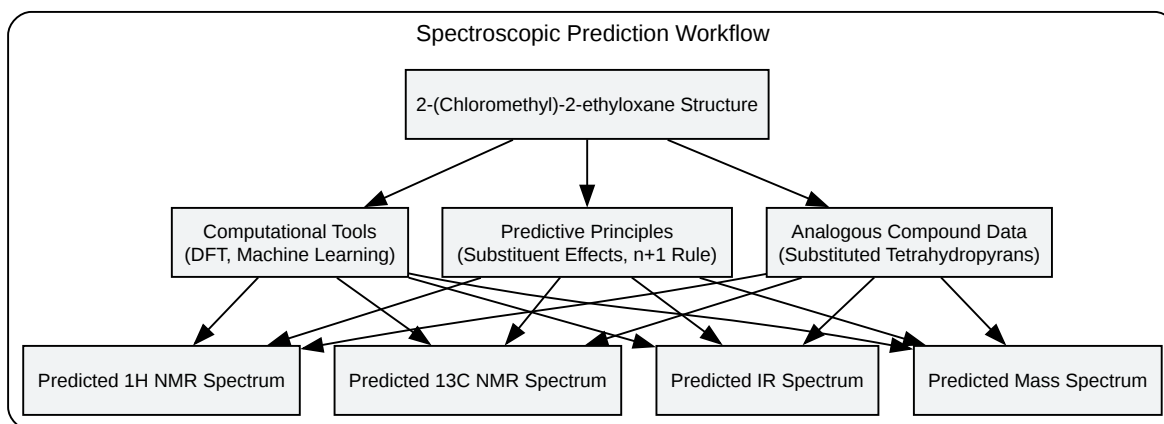
The ¹³C NMR chemical shifts are predicted based on established substituent effects on the tetrahydropyran ring system. The quaternary carbon (C2) and the carbons directly attached to the electronegative oxygen (C6) and chlorine (C7) atoms are expected to be the most downfield. Online databases and computational prediction software are valuable tools for refining these predictions.^{[7][8]}

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon	Predicted Chemical Shift (δ, ppm)	Assignment
C2	75 - 85	Quaternary carbon attached to O, CH ₂ Cl, and CH ₂ CH ₃
C6	65 - 75	Methylene carbon adjacent to ring oxygen
C7	45 - 55	Methylene carbon attached to chlorine
C8	25 - 35	Methylene carbon of the ethyl group
C3, C4, C5	20 - 30	Methylene carbons of the oxane ring
C8'	5 - 15	Methyl carbon of the ethyl group

Interpretation:

- C2: This quaternary carbon is bonded to two electronegative atoms (oxygen and the carbon bearing the chlorine), causing it to be significantly deshielded and thus the most downfield signal.
- C6: The carbon adjacent to the ring oxygen is also deshielded.
- C7: The carbon bonded to the chlorine atom will be downfield due to the inductive effect of the halogen.
- C8, C3, C4, C5, C8': The remaining aliphatic carbons will appear in the upfield region of the spectrum, with the methyl carbon of the ethyl group being the most shielded and appearing at the highest field.



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Figure 2. Workflow for the predictive spectroscopic analysis of **2-(Chloromethyl)-2-ethyloxane**.

Predicted Infrared (IR) Spectroscopy

Methodology for Prediction:

The IR spectrum is predicted by identifying the characteristic absorption frequencies of the functional groups present in the molecule: an ether, an alkyl chloride, and alkane C-H bonds.[9][10][11][12][13]

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Strong	C-H stretching (alkane)
1465 - 1450	Medium	C-H bending (CH ₂)
1380 - 1370	Medium	C-H bending (CH ₃)
1150 - 1085	Strong	C-O-C stretching (ether)
800 - 600	Strong	C-Cl stretching

Interpretation:

- C-H Stretching: Strong absorptions in the 2970-2850 cm⁻¹ region are expected due to the stretching vibrations of the various sp³ C-H bonds in the molecule.
- C-H Bending: Medium intensity peaks corresponding to the bending vibrations of the methylene and methyl groups will be present in the 1465-1370 cm⁻¹ region.
- C-O-C Stretching: A strong, characteristic absorption band for the C-O-C stretching of the cyclic ether is predicted to be in the 1150-1085 cm⁻¹ range. This is often one of the most prominent peaks in the spectrum of an ether.
- C-Cl Stretching: A strong absorption in the fingerprint region, between 800 and 600 cm⁻¹, will indicate the presence of the carbon-chlorine bond.

Predicted Mass Spectrometry (MS)

Methodology for Prediction:

The mass spectrum is predicted based on the expected fragmentation patterns for ethers and alkyl halides under electron ionization (EI).[14][15] Key features to predict include the molecular

ion peak, considering the isotopic abundance of chlorine, and the major fragmentation pathways.

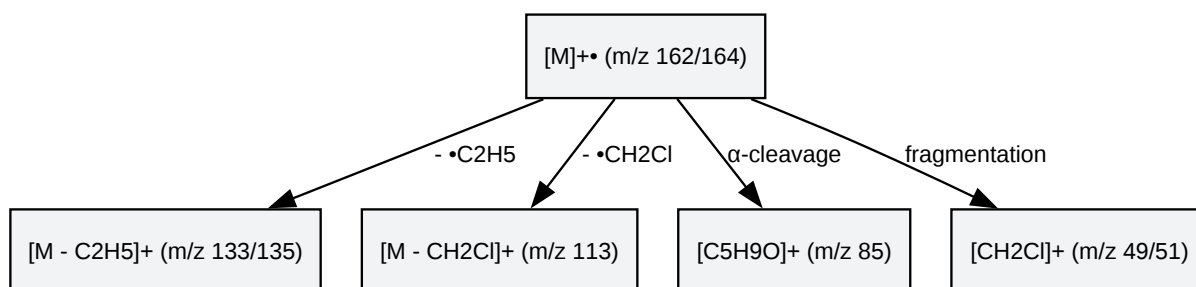
Predicted Fragmentation Pattern:

m/z	Proposed Fragment	Notes
162/164	$[M]^+$	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. [16] [17]
133/135	$[M - C_2H_5]^+$	Loss of the ethyl group.
113	$[M - CH_2Cl]^+$	Loss of the chloromethyl radical.
85	$[C_5H_9O]^+$	Alpha-cleavage with loss of the ethyl and chloromethyl groups.
49/51	$[CH_2Cl]^+$	Chloromethyl cation.

Interpretation:

- **Molecular Ion Peak (M^+):** The molecular ion peak is expected at m/z 162 for the ^{35}Cl isotope and m/z 164 for the ^{37}Cl isotope, with a relative intensity ratio of approximately 3:1.[\[16\]](#)[\[17\]](#) This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
- **Major Fragmentations:**
 - **Loss of the ethyl group:** Fragmentation resulting in the loss of the ethyl radical ($\bullet C_2H_5$) would lead to a fragment ion at m/z 133/135.
 - **Loss of the chloromethyl radical:** Cleavage of the C-C bond between the ring and the chloromethyl group would result in the loss of a $\bullet CH_2Cl$ radical, giving a peak at m/z 113.
 - **Alpha-Cleavage:** A common fragmentation pathway for ethers is alpha-cleavage, which in this case could lead to the formation of a stable oxonium ion.

- Chloromethyl Cation: The appearance of a peak at m/z 49/51 would correspond to the chloromethyl cation, $[\text{CH}_2\text{Cl}]^+$.



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Figure 3. Predicted major fragmentation pathways for **2-(Chloromethyl)-2-ethyloxane** in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **2-(Chloromethyl)-2-ethyloxane**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the identification and structural analysis of this compound. The provided information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently work with this versatile chemical building block. It is imperative that these predicted data are confirmed through experimental acquisition and analysis.

References

- Abraham, R. J., Warne, M. A., & Griffiths, L. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. *Journal of the Chemical Society, Perkin Transactions 2*, (8), 1751-1758. [\[Link\]](#)
- Cequier, E., Marcé, R. M., Becher, G., & Thomsen, C. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. *Journal of Chromatography A*, 1310, 128-135. [\[Link\]](#)
- Wikipedia. (n.d.). Halogenated ether. [\[Link\]](#)

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [[Link](#)]
- Sajed, T. (2020). Prediction of ^1H and ^{13}C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [[Link](#)]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512-7515. [[Link](#)]
- SpectraBase. (n.d.). 2-(1-Chloroethyl)-2-methyl-oxirane. [[Link](#)]
- ChemAxon. (n.d.). NMR Predictor. [[Link](#)]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of ^1H NMR Chemical Shifts of Small Molecules Using Machine Learning. *Metabolites*, 14(5), 290. [[Link](#)]
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [[Link](#)]
- The Organic Chemistry Tutor. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [[Link](#)]
- Lee, S., Kim, S., Park, C., & Kim, D. (2022). Precisely predicting the ^1H and ^{13}C NMR chemical shifts in new types of nerve agents and building spectra database. *Scientific Reports*, 12(1), 20286. [[Link](#)]
- Kochev, N. T., Jeliaskova, N. I., & Yordanova, D. S. (2021). Prediction of ^1H -NMR shifts with Ambit-HNMR software. *Bulgarian Chemical Communications*, 53(2), 240-247. [[Link](#)]
- Tavassoli, A. (2023, July 15). How to predict IR Spectra?. ResearchGate. [[Link](#)]
- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [[Link](#)]

- SpectraBase. (n.d.). 4-Methyltetrahydropyran. [[Link](#)]
- Wishart Research Group. (n.d.). CASPRE - ¹³C NMR Predictor. [[Link](#)]
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [[Link](#)]
- University College London. (n.d.). Chemical shifts. [[Link](#)]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [[Link](#)]
- Atlas. (n.d.). ¹H NMR Spectrum Prediction and Analysis. [[Link](#)]
- Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [[Link](#)]
- Agrawala, A. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific, 1. [[Link](#)]
- McGill, C., Forsuelo, M., Guan, Y., & Green, W. H. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling, 61(7), 3247-3256. [[Link](#)]
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [[Link](#)]
- Bristow, A. W. T., & Ray, A. D. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using density functional theory calculations. Rapid Communications in Mass Spectrometry, 27(4), 517-526. [[Link](#)]
- Blaženović, I., Kind, T., Ji, J., & Fiehn, O. (2018). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 8(2), 29. [[Link](#)]
- NIST. (n.d.). NIST/EPA/NIH Mass Spectral Library. [[Link](#)]
- Wishart Research Group. (n.d.). PROSPRE - ¹H NMR Predictor. [[Link](#)]

- Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [[Link](#)]
- Alberts, M., et al. (2023). Language Model Enabled Structure Prediction from Infrared Spectra of Mixtures. OpenReview. [[Link](#)]
- Durig, J. R., et al. (2001). Conformational stability determination of chloromethyl thiirane from variable temperature FT-IR studies of rare gas solutions, structural parameters, and ab initio calculations. Journal of Molecular Structure, 570(1-3), 59-78. [[Link](#)]

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Sources

- 1. Proton chemical shifts in NMR. Part 12. 1 Steric, electric field and conformational effects in acyclic and cyclic ethers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A802950D [pubs.rsc.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. PROSPRE [prospre.ca]
- 7. CASPRE [caspre.ca]
- 8. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- [13. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- [14. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [15. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)
- [16. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [17. chemguide.co.uk \[chemguide.co.uk\]](https://chemguide.co.uk)
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